![molecular formula C7H8N2O2 B1315563 Ethyl 4-pyrimidinecarboxylate CAS No. 62846-82-6](/img/structure/B1315563.png)
Ethyl 4-pyrimidinecarboxylate
Overview
Description
Ethyl 4-pyrimidinecarboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. This compound is characterized by an ethyl ester group attached to the fourth carbon of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-pyrimidinecarboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with amidines under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with formamidine acetate in the presence of acetic acid yields ethyl pyrimidine-4-carboxylate .
Industrial Production Methods: Industrial production of ethyl pyrimidine-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form pyrimidine-4-carboxylic acid.
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol (from reduction)
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
Ethyl 4-pyrimidinecarboxylate has been investigated for its potential in developing new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for treating neurological disorders and other conditions. For instance, studies have shown that derivatives of this compound can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis.
2. Neuroprotective Agents
Recent research has highlighted the neuroprotective properties of this compound derivatives. These compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Agricultural Applications
1. Herbicides
this compound has been explored as a potential herbicide due to its ability to inhibit specific metabolic pathways in plants. Its derivatives have shown effectiveness against various weed species, indicating its utility in agricultural practices .
2. Plant Growth Regulators
Research indicates that certain derivatives can promote plant growth by enhancing root development and nutrient uptake. This application is particularly relevant in sustainable agriculture, where the focus is on reducing chemical inputs while maximizing crop yield .
Material Science
1. Polymer Chemistry
The compound serves as a building block in synthesizing novel polymers with specific properties, such as increased thermal stability and mechanical strength. This compound can be incorporated into polymer matrices to enhance their performance in various applications, including coatings and adhesives .
2. Nanotechnology
In nanotechnology, this compound is utilized to create nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability of drugs and target specific tissues more effectively than conventional delivery methods .
Data Tables
Application Field | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Drug Development | Potent PPAR agonist activity |
Neuroprotective Agents | Efficacy in modulating neurotransmitter systems | |
Agricultural Applications | Herbicides | Effective against various weed species |
Plant Growth Regulators | Enhances root development | |
Material Science | Polymer Chemistry | Increases thermal stability and mechanical strength |
Nanotechnology | Improves drug bioavailability |
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on this compound derivatives revealed their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death rates in vitro, suggesting their potential use in neurodegenerative disease therapies .
Case Study 2: Agricultural Efficacy
In field trials evaluating the herbicidal properties of this compound derivatives, researchers found that certain formulations effectively controlled weed populations without adversely affecting crop yields. This study supports the compound's viability as an environmentally friendly herbicide alternative .
Mechanism of Action
The mechanism of action of ethyl pyrimidine-4-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy. The compound may also modulate inflammatory pathways by inhibiting key signaling molecules such as NF-kB .
Comparison with Similar Compounds
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol
- Ethyl 2-aminopyrimidine-4-carboxylate
Comparison: Ethyl 4-pyrimidinecarboxylate is unique due to its ethyl ester group, which imparts distinct chemical reactivity and biological activity. Compared to pyrimidine-4-carboxylic acid, the ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes. This property is particularly advantageous in drug design, where membrane permeability is crucial .
Biological Activity
Ethyl 4-pyrimidinecarboxylate (EPC) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of EPC, its mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
EPC is characterized by its pyrimidine ring structure, which includes two nitrogen atoms at positions 1 and 3 of the six-membered heterocyclic aromatic ring. The presence of the ethyl ester group enhances its lipophilicity, facilitating better cell membrane penetration compared to other derivatives like pyrimidine-4-carboxylic acid.
EPC does not exhibit direct biological activity; however, its derivatives have shown various functionalities. Research indicates that these derivatives can inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies. Additionally, they may modulate inflammatory pathways by inhibiting key signaling molecules such as NF-kB.
Biological Activities
The biological activities associated with EPC derivatives include:
- Anticancer Activity : Certain derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some compounds derived from EPC have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Antiviral Properties : Research suggests potential applications in developing antiviral agents due to their interaction with viral replication mechanisms.
Table 1: Summary of Biological Activities of EPC Derivatives
Notable Research Studies
- Anticancer Properties : A study demonstrated that specific EPC derivatives significantly inhibited cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. The derivatives were found to interact with the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory effects of pyrimidine-based compounds highlighted that certain EPC derivatives exhibited IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
- Synthesis of Novel Derivatives : Innovative synthetic routes have been developed for creating diverse pyrimidine derivatives from EPC. These methods allow for controlled modification of the pyrimidine ring, which is crucial for exploring structure-activity relationships and identifying novel drug candidates .
Properties
IUPAC Name |
ethyl pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWSNAREGLUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545651 | |
Record name | Ethyl pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62846-82-6 | |
Record name | Ethyl pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Pyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemoselective synthesis of ethyl pyrimidine-4-carboxylates described in the research?
A1: The research [] highlights a novel synthetic route for ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The reaction utilizes unsymmetrical enamino diketones and N–C–N dinucleophiles, achieving high chemoselectivity. This is significant because it allows for the controlled and specific addition of substituents onto the pyrimidine ring, expanding the possibilities for creating diverse pyrimidine derivatives. This control is crucial for exploring the structure-activity relationships of these compounds and potentially identifying novel drug candidates.
Q2: What specific application of ethyl pyrimidine-4-carboxylates is explored in the research?
A2: The research [] goes beyond just synthesis and demonstrates the utility of the synthesized ethyl pyrimidine-4-carboxylates by utilizing them as precursors for creating another important class of compounds: pyrimido[4,5-d]pyridazin-8(7H)-ones. This highlights the potential of these synthesized intermediates in building more complex heterocyclic systems, which are often found in biologically active molecules.
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